molecular formula C7H5F2IO2S B150737 ((Difluoroiodomethyl)sulfonyl)benzene CAS No. 802919-90-0

((Difluoroiodomethyl)sulfonyl)benzene

Cat. No.: B150737
CAS No.: 802919-90-0
M. Wt: 318.08 g/mol
InChI Key: LIPDDCLPIKKOTB-UHFFFAOYSA-N
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Description

((Difluoroiodomethyl)sulfonyl)benzene: is an iodinated aromatic sulfonamide with the molecular formula C7H5F2IO2S and a molecular weight of 318.08 g/mol . This compound is characterized by the presence of a difluoroiodomethyl group attached to a benzene ring through a sulfonyl linkage. It is typically found as a light-yellow to yellow powder or crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions: ((Difluoroiodomethyl)sulfonyl)benzene can be synthesized through a catalytic stereoselective method . The process involves the introduction of the difluoroiodomethyl group to the benzene ring via a sulfonyl linkage. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar catalytic methods. The process is designed to ensure consistency in product quality and to meet the demands of various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions: ((Difluoroiodomethyl)sulfonyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: ((Difluoroiodomethyl)sulfonyl)benzene is used as a pharmaceutical intermediate due to its nucleophilic properties . It is also employed in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology and Medicine: In biological and medical research, this compound is utilized for its potential therapeutic properties. It serves as a building block for the development of new drugs and bioactive molecules .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the development of advanced materials and industrial processes .

Mechanism of Action

Mechanism: ((Difluoroiodomethyl)sulfonyl)benzene exerts its effects through interactions with molecular targets, primarily involving electrophilic and nucleophilic substitution reactions . The presence of the difluoroiodomethyl group enhances its reactivity, allowing it to participate in various chemical transformations.

Molecular Targets and Pathways: The compound targets specific molecular sites on aromatic rings, facilitating the formation of new chemical bonds. This reactivity is harnessed in the synthesis of pharmaceuticals and other bioactive compounds .

Comparison with Similar Compounds

    Difluoromethylsulfonylbenzene: Similar in structure but lacks the iodine atom.

    Iodomethylsulfonylbenzene: Contains an iodine atom but lacks the fluorine atoms.

    Trifluoromethylsulfonylbenzene: Contains three fluorine atoms instead of two.

Uniqueness: ((Difluoroiodomethyl)sulfonyl)benzene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and properties. This combination enhances its utility in various chemical and industrial applications .

Properties

IUPAC Name

[difluoro(iodo)methyl]sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO2S/c8-7(9,10)13(11,12)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPDDCLPIKKOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478834
Record name Benzene, [(difluoroiodomethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802919-90-0
Record name Benzene, [(difluoroiodomethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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